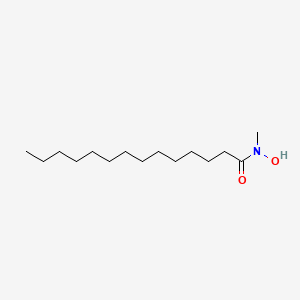

N-Hydroxy-N-methyltetradecanamide

Description

Properties

CAS No. |

56866-26-3 |

|---|---|

Molecular Formula |

C15H31NO2 |

Molecular Weight |

257.41 g/mol |

IUPAC Name |

N-hydroxy-N-methyltetradecanamide |

InChI |

InChI=1S/C15H31NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(2)18/h18H,3-14H2,1-2H3 |

InChI Key |

CPLKJNGRGNRDIO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)N(C)O |

Origin of Product |

United States |

Preparation Methods

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of hydroxylamine derivatives but may promote side reactions at elevated temperatures. Mixed solvent systems (e.g., THF:H₂O 4:1) balance reactivity and solubility while facilitating workup procedures.

Temperature Modulation

Low-temperature reactions (–10°C to 0°C) improve selectivity in acid chloride aminolysis by slowing competing hydrolysis. Conversely, microwave-assisted solid-phase synthesis benefits from controlled heating at 50–80°C to accelerate coupling kinetics.

Stoichiometric Considerations

A 1.2:1 molar ratio of N-methylhydroxylamine to tetradecanoic acid derivative ensures complete conversion while minimizing reagent waste. Excess hydroxylamine (>2 eq) may lead to di- or tri-substituted byproducts.

Analytical Characterization

Confirming the structure and purity of this compound requires multimodal analysis:

Nuclear Magnetic Resonance (NMR) :

Infrared Spectroscopy (IR) :

Strong absorption bands at 1650–1680 cm⁻¹ (amide C=O stretch) and 3200–3350 cm⁻¹ (N–OH stretch) confirm functional group integrity.Mass Spectrometry (MS) :

Electrospray ionization (ESI-MS) typically shows a molecular ion peak at m/z 286.4 [M+H]⁺, with fragmentation patterns consistent with sequential loss of the hydroxyl (–17 Da) and methyl groups (–15 Da).

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N-methyltetradecanamide can undergo various chemical reactions, including:

Oxidation: The hydroxamic acid group can be oxidized to form N-oxide derivatives.

Reduction: Reduction of the hydroxamic acid group can yield the corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Hydroxy-N-methyltetradecanamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a histone deacetylase (HDAC) inhibitor, which could make it useful in cancer therapy.

Biology: The compound’s ability to chelate metal ions makes it useful in studying metalloenzymes and their inhibitors.

Industrial Applications: It can be used in the formulation of metal chelating agents for various industrial processes, including water treatment and catalysis.

Mechanism of Action

The mechanism of action of N-Hydroxy-N-methyltetradecanamide primarily involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes by binding to the metal ion in the enzyme’s active site, thereby preventing the enzyme from catalyzing its reaction. In the context of HDAC inhibition, the compound binds to the zinc ion in the active site of the enzyme, blocking its activity and leading to increased acetylation of histone proteins, which can affect gene expression.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares N-Hydroxy-N-methyltetradecanamide with its homologs, highlighting the impact of alkyl chain length on physical properties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Appearance |

|---|---|---|---|---|---|

| N-Hydroxy-N-methyldodecanamide | 52753-89-6 | C₁₃H₂₇NO₂ | 229.36 | Not reported | Likely waxy solid |

| This compound | Not available | C₁₅H₃₁NO₂ | 257.41 | ~55–65 (estimated) | White to off-white solid |

| N-Hydroxy-N-methyloctadecanamide | Not available | C₁₉H₃₉NO₂ | 313.52 | ~70–80 (estimated) | Waxy solid |

Key Observations :

- Chain Length and Melting Point: Longer alkyl chains increase van der Waals interactions, raising melting points. For example, N-(Hexadecyloxyhydroxypropyl)-N-Hydroxyethylhexadecanamide (C37H75NO4) has a melting point of 69–77°C , while N-(Tetradecyloxyhydroxypropyl)-N-Hydroxyethyldecanamide (C29H59NO4) melts at 45–50°C . This trend supports the estimated range for this compound.

- Solubility : Shorter-chain derivatives (e.g., N-Hydroxyoctanamide) are more soluble in polar solvents due to reduced hydrophobicity .

Chemical Reactivity and Functional Groups

- Hydroxamic Acid Group : The -NH-O- moiety enables metal chelation and radical scavenging, a feature shared across N-hydroxy-N-alkylamides .

- Stability : Longer-chain compounds like N-Hydroxy-N-methyloctadecanamide exhibit greater hydrolytic stability compared to shorter analogs due to steric hindrance from the bulky alkyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.